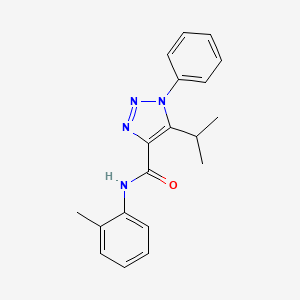![molecular formula C18H19Cl2N3O2 B4723645 N-(2,3-dichlorophenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4723645.png)
N-(2,3-dichlorophenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea
Übersicht
Beschreibung
N-(2,3-dichlorophenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea, also known as DCMU, is a herbicide that is widely used in agriculture to control the growth of weeds. It is a white crystalline powder that is insoluble in water but soluble in organic solvents. DCMU is a potent inhibitor of photosynthesis in plants and algae, making it an effective tool for studying the mechanisms of photosynthesis.
Wirkmechanismus
N-(2,3-dichlorophenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea binds to the D1 protein subunit of photosystem II, blocking the transfer of electrons from water to plastoquinone. This prevents the generation of ATP and NADPH, which are essential for the light-dependent reactions of photosynthesis. As a result, the plant or algal cell is unable to produce energy through photosynthesis and eventually dies.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea has been shown to have a range of biochemical and physiological effects on plants and algae. In addition to inhibiting photosynthesis, it can also affect the production of reactive oxygen species, alter the expression of genes involved in stress responses, and disrupt the balance of hormones in the plant or algal cell.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2,3-dichlorophenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea in lab experiments is its potency as an inhibitor of photosynthesis. It is also relatively easy to use and can be applied directly to plant or algal cells in culture. However, N-(2,3-dichlorophenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea has some limitations as well. It can be toxic to some plant and algal species at high concentrations, and its effects on cellular processes can be complex and difficult to interpret.
Zukünftige Richtungen
There are many possible future directions for research on N-(2,3-dichlorophenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea and its effects on photosynthesis and other cellular processes. Some potential areas of investigation include the identification of new targets for N-(2,3-dichlorophenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea within the cell, the development of new methods for delivering N-(2,3-dichlorophenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea to specific cells or tissues, and the use of N-(2,3-dichlorophenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea in combination with other inhibitors or activators of photosynthesis to study the complex interactions between these processes. Additionally, further research is needed to understand the long-term effects of N-(2,3-dichlorophenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea exposure on plant and algal populations in the environment.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dichlorophenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea has been widely used in scientific research to study the mechanisms of photosynthesis in plants and algae. It is a potent inhibitor of photosystem II, which is responsible for the light-dependent reactions of photosynthesis. By inhibiting photosystem II, N-(2,3-dichlorophenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea can be used to investigate the role of this complex in photosynthesis and to identify the factors that regulate its activity.
Eigenschaften
IUPAC Name |
1-(2,3-dichlorophenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O2/c19-15-2-1-3-16(17(15)20)22-18(24)21-14-6-4-13(5-7-14)12-23-8-10-25-11-9-23/h1-7H,8-12H2,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZXIRVBZKCDFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)NC3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-propanamine](/img/structure/B4723563.png)


![6-(4-methylphenyl)-2-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4723566.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B4723586.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-(4-fluorophenyl)-3-isoxazolecarboxamide](/img/structure/B4723591.png)
![2-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4723598.png)

![2-(1,3-benzothiazol-2-ylthio)-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}acetamide](/img/structure/B4723609.png)
![5-[(5-bromo-2-furyl)methylene]-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4723615.png)


![ethyl 4-[3-(1-piperidinylsulfonyl)benzoyl]-1-piperazinecarboxylate](/img/structure/B4723638.png)
![2-(2-methoxyethoxy)-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4723642.png)